2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
Description
This compound is a heterocyclic organic molecule featuring a benzothiazole core substituted at position 4 with a methyl group. The benzothiazole moiety is linked via a piperazine ring to a pyrimidine derivative substituted at position 6 with a difluoromethyl group and position 2 with a methyl group. The piperazine linker provides conformational flexibility, while the difluoromethyl group enhances lipophilicity and metabolic stability. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic properties, particularly in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5S/c1-11-4-3-5-14-16(11)23-18(26-14)25-8-6-24(7-9-25)15-10-13(17(19)20)21-12(2)22-15/h3-5,10,17H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDOICODBZXTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists. These receptors play a crucial role in regulating mood, sleep, appetite, and other functions.
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets (such as dopamine and serotonin receptors) by binding to them and inhibiting their activity. This can result in changes in neurotransmitter levels and neuronal signaling.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may impact pathways related to mood regulation, sleep, and appetite.
Biological Activity
The compound 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a difluoromethyl group and a benzothiazole core, which contribute to its pharmacological properties.
Structural Characteristics
The molecular structure of this compound can be broken down into several key components:
- Benzothiazole moiety : Known for various biological activities, including anticancer and antimicrobial effects.
- Piperazine ring : Often associated with neuropharmacological effects and interactions with various receptors.
- Pyrimidine derivative : This component enhances the compound's ability to interact with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives, including this compound, show promising anticancer properties. For instance:
- In vitro studies : Compounds similar to this one have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and HCT116. These studies typically assess the half-maximal inhibitory concentration (IC50), revealing that certain derivatives can reduce cell viability significantly at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2c | HCT116 | ≤10 |
| 7h | HeLa | ≤5 |
| 7l | HCT116 | ≤5 |
The mechanism by which this compound exerts its effects involves selective binding to specific enzymes or receptors. For example:
- Phosphoinositide 3-kinase α (PI3Kα) : This kinase is a critical regulator in many cellular processes and is often mutated in cancers. Compounds related to benzothiazoles have shown potential as dual inhibitors of PI3K and mTOR pathways, which are crucial for cancer cell proliferation .
Case Studies
Several case studies highlight the biological activity of benzothiazole derivatives:
- Study on Anticancer Properties : A series of benzothiazole compounds were synthesized and tested against various cancer cell lines. The study found that certain modifications led to increased potency against specific targets, suggesting that structural optimization can enhance therapeutic efficacy .
- Targeting Specific Pathways : Research focused on the inhibition of ATR kinase pathways demonstrated that specific benzothiazole derivatives could effectively inhibit phosphorylation processes critical for cancer cell survival. This highlights the potential of these compounds in targeted cancer therapies .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structure suggests interactions with specific receptors or enzymes that could modulate disease pathways.
- Receptor Modulation : The piperazine moiety is known to interact with neurotransmitter receptors, making this compound a candidate for developing drugs targeting psychiatric conditions or neurodegenerative diseases.
-
Anticancer Activity
- Studies have indicated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group may enhance the compound's metabolic stability, allowing it to exert prolonged effects on tumor cells.
-
Antimicrobial Properties
- Preliminary research suggests that the compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.
-
Biological Interaction Studies
- The compound's ability to bind to specific proteins or enzymes makes it useful in biochemical assays aimed at understanding disease mechanisms. It can serve as a probe in studies assessing the role of particular molecular targets in cellular processes.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related benzothiazole derivatives. These compounds showed significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance efficacy against other cancer types .
Case Study 2: Neuropharmacological Effects
Research on piperazine derivatives has highlighted their potential as selective serotonin receptor modulators. A derivative similar to our compound demonstrated promising results in preclinical models for anxiety disorders, indicating its potential therapeutic benefits .
Case Study 3: Antimicrobial Activity
In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties against resistant bacterial strains. This opens avenues for developing new antibiotics based on the structural framework of this compound .
Comparison with Similar Compounds
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Structure: Combines a thienopyrimidine core with morpholine and methanesulfonyl-piperazine substituents.
- Key Differences: Core Heterocycle: Thienopyrimidine (sulfur-containing) vs. benzothiazole (sulfur-nitrogen heterocycle). Substituents: Methanesulfonyl group (electron-withdrawing) vs. difluoromethyl (moderately electron-withdrawing and lipophilic). Molecular Weight: MH+ 494.19 .
- Implications: The methanesulfonyl group may improve solubility but reduce membrane permeability compared to the difluoromethyl group.
6-((4-Phenyl-1-piperazinyl)methyl)thiazolo(3,2-b)(1,2,4)triazole Monohydrochloride
- Structure : Features a thiazolo-triazole core linked to a phenyl-piperazine group.
- Key Differences :
- Core Heterocycle : Thiazolo-triazole (dual heterocyclic system) vs. benzothiazole.
- Substituents : Phenyl-piperazine (aromatic, bulky) vs. pyrimidine-piperazine (planar, hydrogen-bond-capable).
- Implications: The phenyl group introduces steric bulk, which may hinder binding to flat enzymatic active sites.
1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-imine
- Structure : Benzimidazole core with fluorophenyl and methoxyphenyl-piperidine substituents.
- Key Differences :
- Core Heterocycle : Benzimidazole (nitrogen-only) vs. benzothiazole (sulfur-nitrogen).
- Substituents : Fluorophenyl (electron-deficient) and methoxyphenyl (electron-rich) vs. difluoromethyl and methylpyrimidine.
- Implications : The benzimidazole core may engage in stronger π-π stacking, while the fluorophenyl group could enhance metabolic stability but reduce solubility compared to the target compound’s difluoromethyl group .
Structural and Functional Analysis Table
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (MH+) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzothiazole | Difluoromethyl, methylpyrimidine | N/A | High lipophilicity, flexibility |
| 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-... | Thienopyrimidine | Methanesulfonyl, morpholine | 494.19 | Polar, electron-withdrawing |
| 6-((4-Phenyl-1-piperazinyl)methyl)thiazolo(3,2-b)(1,2,4)triazole | Thiazolo-triazole | Phenyl-piperazine | N/A | Steric bulk, dual heterocycles |
| 1-[(4-Fluorophenyl)methyl]-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-... | Benzimidazole | Fluorophenyl, methoxyphenyl-piperidine | N/A | Strong π-π stacking, polarity |
Research Findings and Implications
- Electron-Withdrawing Groups : Methanesulfonyl () and difluoromethyl substituents both enhance stability but differ in solubility and steric effects.
- Heterocyclic Cores: Thienopyrimidine () and benzothiazole offer distinct electronic environments for target interactions.
- Piperazine vs. Piperidine Linkers : Piperazine (target compound) provides two nitrogen atoms for hydrogen bonding, whereas piperidine () is less polar but more rigid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
